Selenito de cobre(2+)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

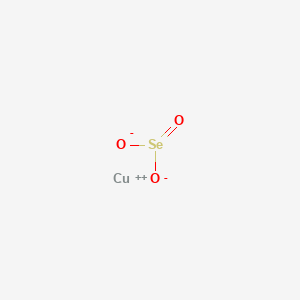

Copper(2+) selenite is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields. It is a green-colored powder that is soluble in water and has a chemical formula of CuSeO3.

Aplicaciones Científicas De Investigación

Aplicaciones termoeléctricas

El seleniuro de cobre se considera ampliamente como un candidato prometedor para termoeléctricos flexibles de alto rendimiento . Se utiliza en la síntesis de una serie de seleniuros de cobre, que tienen diferentes composiciones estequiométricas y su rendimiento termoeléctrico a un rango de baja temperatura . El compuesto Cu 2− Se exhibió el coeficiente de Seebeck más alto y la conductividad térmica más baja entre las tres muestras debido a su estructura cristalina única .

Catalizador para la digestión de Kjeldahl

El selenito de cobre (II) se puede utilizar como catalizador para la digestión de Kjeldahl . El método de Kjeldahl es un medio para determinar el contenido de nitrógeno en muestras orgánicas e inorgánicas, que es vital en el análisis del contenido de proteína en los alimentos.

Sistemas minerales y termodinámica

El seleniuro de cobre juega un papel importante en la termodinámica de los selenitos y selenatos en la zona de oxidación de los minerales de sulfuro . Está involucrado en la formación de minerales en la zona de meteorización de los minerales de sulfuro y seleniuro .

Gestión ambiental

Comprender el comportamiento del selenio es importante en los análisis de seguridad de los depósitos de residuos radiactivos . La fuente básica de selenio en los entornos cercanos a la superficie es una zona de oxidación de seleniuros o depósitos de sulfuro con selenio y productos de desecho tecnogénicos .

Síntesis de seleniuros de cobre

El seleniuro de cobre se utiliza en la síntesis de seleniuros de cobre con diferentes composiciones estequiométricas . Estos seleniuros de cobre se preparan con éxito y poseen diferentes morfologías y tamaños

Mecanismo De Acción

Target of Action

Copper(2+) selenite, also known as Cupric selenite, is an inorganic salt . It is widely considered to be a promising candidate for high-performance flexible thermoelectrics . The primary targets of Copper(2+) selenite are the thermoelectric materials where it is used due to its unique properties .

Mode of Action

Copper(2+) selenite interacts with its targets by contributing to the thermoelectric performance of the materials. It is involved in the synthesis of copper selenides, which have different stoichiometric compositions and exhibit varying thermoelectric properties . The compound’s interaction with its targets results in changes in the thermoelectric properties of the materials, with some forms of copper selenides showing superior performance .

Biochemical Pathways

Copper(2+) selenite affects the biochemical pathways related to the synthesis and functioning of thermoelectric materials . It is involved in the formation of copper selenides, which have different stoichiometric compositions . These copper selenides, in turn, play a crucial role in the thermoelectric performance of the materials . The compound’s action on these pathways leads to downstream effects such as changes in the thermoelectric properties of the materials .

Pharmacokinetics

It is known that the compound’s bioavailability may be influenced by various factors, including its chemical form and the presence of other substances .

Result of Action

The action of Copper(2+) selenite results in the synthesis of copper selenides with different stoichiometric compositions . These copper selenides exhibit varying thermoelectric properties, with some forms showing superior performance . The compound’s action thus leads to significant changes in the thermoelectric properties of the materials .

Action Environment

The action, efficacy, and stability of Copper(2+) selenite can be influenced by various environmental factors. For instance, the synthesis of copper selenides is carried out using wet chemical methods, and the resulting materials possess different morphologies and sizes . Additionally, the compound’s action can be affected by the presence of other substances

Safety and Hazards

Propiedades

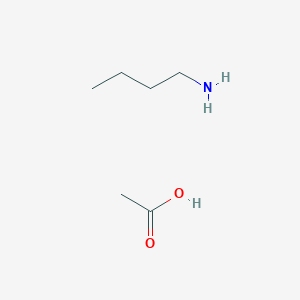

| { "Design of the Synthesis Pathway": "The synthesis pathway for Copper(2+) selenite involves the reaction of copper(II) ions with selenite ions in an aqueous solution.", "Starting Materials": ["Copper(II) sulfate pentahydrate", "Sodium selenite pentahydrate", "Deionized water"], "Reaction": [ "Dissolve 5.0 g of Copper(II) sulfate pentahydrate in 100 mL of deionized water", "Dissolve 6.3 g of Sodium selenite pentahydrate in 100 mL of deionized water", "Add the Sodium selenite solution dropwise to the Copper(II) sulfate solution while stirring", "Continue stirring for 30 minutes", "Filter the resulting precipitate and wash with deionized water", "Dry the precipitate at 60°C for 12 hours", "The resulting product is Copper(2+) selenite" ] } | |

| 10214-40-1 | |

Fórmula molecular |

CuH2O3Se |

Peso molecular |

192.53 g/mol |

Nombre IUPAC |

copper;selenous acid |

InChI |

InChI=1S/Cu.H2O3Se/c;1-4(2)3/h;(H2,1,2,3) |

Clave InChI |

WODNKMACFGPSCV-UHFFFAOYSA-N |

SMILES |

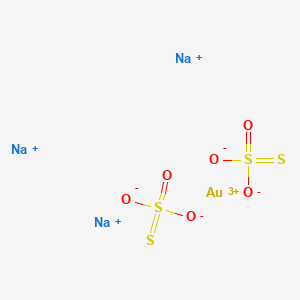

[O-][Se](=O)[O-].[Cu+2] |

SMILES canónico |

O[Se](=O)O.[Cu] |

| 10214-40-1 | |

Pictogramas |

Acute Toxic; Health Hazard; Environmental Hazard |

Origen del producto |

United States |

Q1: What are the advantages of using cupric selenite in photoelectrochemical water splitting?

A: Research suggests that incorporating cupric selenite as a shell material in a core/shell nanostructure with zinc oxide significantly enhances the photoelectrochemical performance for water splitting. [, ] This enhancement is attributed to several factors:

- Improved light absorption: The presence of cupric selenite increases the structure's ability to absorb light, thereby generating more charge carriers for water splitting. []

- Enhanced charge carrier collection: The core/shell structure facilitates efficient collection of photogenerated electrons, directing them towards the water splitting reaction. []

- Reduced recombination: The design minimizes the recombination of photogenerated electrons and holes, increasing the efficiency of charge separation and utilization for water splitting. []

Q2: How does the structure of the cupric selenite-based material impact its performance in photoelectrochemical water splitting?

A: The research highlights the importance of a specific core/shell nanostructure for optimal performance. [, ] The studies focused on depositing cupric selenite onto vertically aligned zinc oxide nanorod arrays, creating a double shell structure with an intermediary layer of zinc selenite. This specific configuration, with cupric selenite as the outer shell, demonstrated superior photocatalytic activity compared to single-shell structures. [] This finding emphasizes the importance of controlled material synthesis and structural design for maximizing the efficiency of photoelectrochemical water splitting.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-Hydrazinyl-6-oxohexyl)-6-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}hexanamide](/img/structure/B157473.png)